molecular formula C5H2ClNS B1592968 4-Chlorothiophene-2-carbonitrile CAS No. 910553-55-8

4-Chlorothiophene-2-carbonitrile

Cat. No.: B1592968
CAS No.: 910553-55-8
M. Wt: 143.59 g/mol
InChI Key: ZYSQCHVJVZREAZ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbonitrile is a chemical compound with the CAS Number: 910553-55-8 and a molecular weight of 143.6 . It is a solid substance that is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . A synthetic method for 2-chlorothiophene involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0°C, and slowly dropping hydrogen peroxide at the same temperature .


Molecular Structure Analysis

The linear formula for this compound is C5H2ClNS . The structure of this compound can be analyzed further using techniques such as NMR and HPLC .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 143.6 . It is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Electrochemical Applications

The electrochemical polymerization of thiophene derivatives onto microelectrodes has been studied for their potential in developing supercapacitor components. For instance, nanostructured films derived from thiophene polymerization showed reversible redox behavior and significant capacitive properties, relevant for supercapacitor applications (Turhan et al., 2012).

Environmental Remediation

Graphene's ability to adsorb chloro-nitrophenol compounds from aqueous solutions highlights a potential application for thiophene derivatives in environmental remediation. The study on graphene's adsorption capabilities can be extended to thiophene-based compounds for removing toxic chemicals from water (Mehrizad & Gharbani, 2014).

Materials Science

In materials science, thiophene derivatives have been used to synthesize new compounds with potential for electrochromic devices. Synthesis and electrochemical polymerization of thiophene-furan-thiophene type monomers demonstrate their utility in creating polymers and copolymers with distinct electrochromic properties, suitable for electronic display technologies (Abaci et al., 2016).

Pharmaceutical Research

Thiophene derivatives have been explored for their pharmacological activities. Studies involving structural characterization and analysis of thiophene-based compounds contribute to the development of new therapeutic agents, offering insights into their potential medicinal properties (Çoruh et al., 2005).

Antibacterial Activity

The antibacterial activity of thiophene-3-carbonitrile-containing Schiff bases synthesized under microwave irradiation demonstrates the potential of thiophene derivatives in developing new antimicrobial agents. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their utility in addressing microbial resistance (Khan et al., 2013).

Optoelectronics

Thiophene derivatives have been incorporated into small molecules for solution-processable bulk-heterojunction solar cells. The design of such molecules, comprising triphenylamine electron donating groups and cyanopyridone electron accepting groups linked by rigidified π-spacer thiophenes, underscores the role of thiophene derivatives in advancing solar cell technologies (Gupta et al., 2015).

Safety and Hazards

The safety information for 4-Chlorothiophene-2-carbonitrile includes hazard statements H317-H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

While the specific future directions for 4-Chlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . This suggests that future research could focus on exploring the biological activities of this compound and similar compounds.

Biochemical Analysis

Biochemical Properties

4-Chlorothiophene-2-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, they can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects . For example, high doses of thiophene derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, thiophene derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues. The localization and accumulation of this compound can affect its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, thiophene derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors. This localization can influence gene expression and cellular responses to the compound.

Properties

IUPAC Name

4-chlorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSQCHVJVZREAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630114
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910553-55-8
Record name 4-Chlorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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